Propanoic acid, 2,2-dimethyl-, 2-(1-amino-1-methylethyl)-4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-6-oxo-5-pyrimidinyl ester
Overview
Description
Propanoic acid, 2,2-dimethyl-, 2-(1-amino-1-methylethyl)-4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-6-oxo-5-pyrimidinyl ester is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a propanoic acid backbone, a pyrimidinyl ester group, and several functional groups that contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, 2-(1-amino-1-methylethyl)-4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-6-oxo-5-pyrimidinyl ester typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the propanoic acid derivative, followed by the introduction of the pyrimidinyl ester group through a series of condensation and esterification reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency and scalability while maintaining stringent quality control standards. The use of advanced technologies, such as automated reactors and in-line monitoring systems, helps to streamline the production process and minimize the risk of contamination or variability in the final product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 2-(1-amino-1-methylethyl)-4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-6-oxo-5-pyrimidinyl ester can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may involve hydrogen gas or sodium borohydride. Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Propanoic acid, 2,2-dimethyl-, 2-(1-amino-1-methylethyl)-4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-6-oxo-5-pyrimidinyl ester has numerous applications in scientific research, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, serving as a building block for the preparation of more complex molecules.
Biology: In biological research, the compound may be used to study enzyme interactions, cellular processes, and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for the development of pharmaceutical drugs.
Industry: In industrial settings, the compound may be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism by which propanoic acid, 2,2-dimethyl-, 2-(1-amino-1-methylethyl)-4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-6-oxo-5-pyrimidinyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to changes in cellular function and behavior. The compound’s unique structure allows it to bind to specific receptors or enzymes, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
When compared to other similar compounds, propanoic acid, 2,2-dimethyl-, 2-(1-amino-1-methylethyl)-4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-6-oxo-5-pyrimidinyl ester stands out due to its unique combination of functional groups and reactivity Similar compounds may include other propanoic acid derivatives or pyrimidinyl esters, each with their own distinct properties and applications
Properties
IUPAC Name |
[2-(2-aminopropan-2-yl)-4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-6-oxopyrimidin-5-yl] 2,2-dimethylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O4/c1-20(2,3)19(29)30-15-14(25-18(21(4,5)23)26(6)17(15)28)16(27)24-11-12-7-9-13(22)10-8-12/h7-10H,11,23H2,1-6H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLZVGAVNFPWRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(N=C(N(C1=O)C)C(C)(C)N)C(=O)NCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009959 | |
Record name | 2-(2-Amino-2-propanyl)-4-[(4-fluorobenzyl)carbamoyl]-1-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172131-64-4 | |
Record name | 2-(1-Amino-1-methylethyl)-4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-6-oxo-5-pyrimidinyl 2,2-dimethylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1172131-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Aminopropan-2-yl)-4-((4-fluorobenzyl)carbamoyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl 2,2-dimethylpropanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1172131644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Amino-2-propanyl)-4-[(4-fluorobenzyl)carbamoyl]-1-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl pivalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501009959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-aminopropan-2-yl)-4-[(4-fluorobenzyl)carbamoyl]-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl pivalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.959 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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